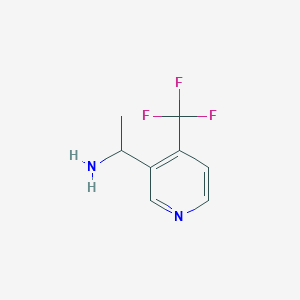

1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a complex organic compound with the molecular formula C8H9F3N2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)pyridine.

Nucleophilic Substitution: The 4-(Trifluoromethyl)pyridine undergoes nucleophilic substitution with an appropriate amine source, such as ethanamine, under controlled conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Contains a ketone group instead of an amine group.

Uniqueness

1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific trifluoromethyl substitution pattern and the presence of an ethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Biological Activity

1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This structural feature is significant as it influences the compound's biological activity, enhancing its lipophilicity and metabolic stability. This article explores the biological activities, mechanisms of action, and research findings related to this compound, supported by relevant data tables and case studies.

Molecular Formula: C8H9F3N

Molecular Weight: 189.16 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances its ability to penetrate cell membranes and modulate biological pathways.

Key Mechanisms:

- Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

- Enzyme Interaction: It can inhibit or activate enzymes, thereby affecting metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with trifluoromethyl substituents often display enhanced antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibition zones compared to controls.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Activity:

- Objective: To evaluate the antimicrobial efficacy against gram-positive and gram-negative bacteria.

- Method: Disk diffusion method was employed.

- Results: The compound showed a significant inhibition zone against E. coli and Staphylococcus aureus.

-

Study on Anti-inflammatory Activity:

- Objective: To assess the effect on cytokine production in LPS-stimulated macrophages.

- Method: ELISA was used to quantify cytokine levels.

- Results: A dose-dependent reduction in TNF-alpha and IL-6 was observed, indicating potent anti-inflammatory activity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | Method Used | Key Findings |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Disk diffusion | Significant inhibition observed |

| Anti-inflammatory | Macrophages | ELISA | Reduced TNF-alpha and IL-6 levels |

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

1-[4-(trifluoromethyl)pyridin-3-yl]ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-4-13-3-2-7(6)8(9,10)11/h2-5H,12H2,1H3 |

InChI Key |

JJHWPZSSWOCMTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CN=C1)C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.